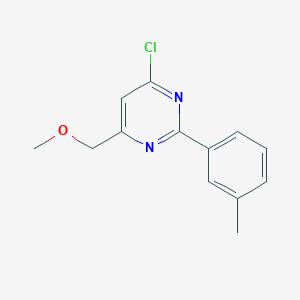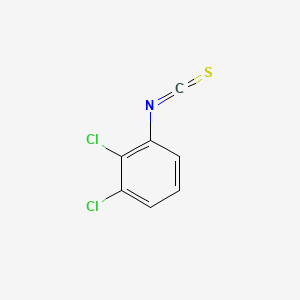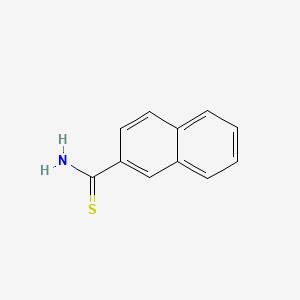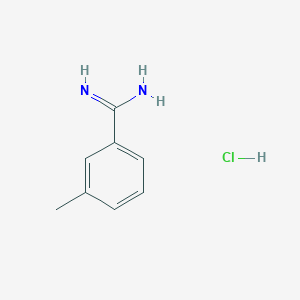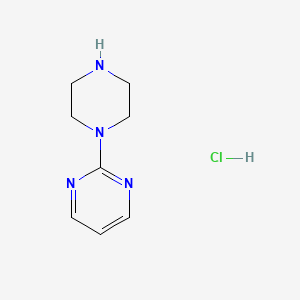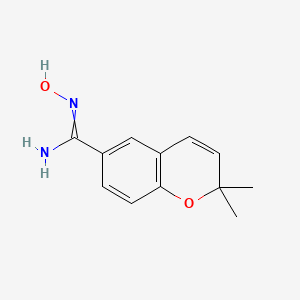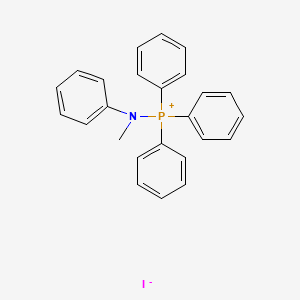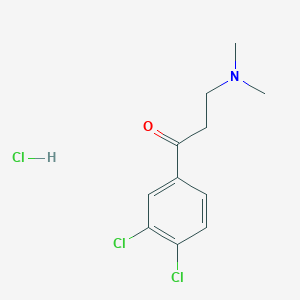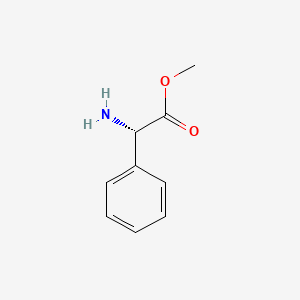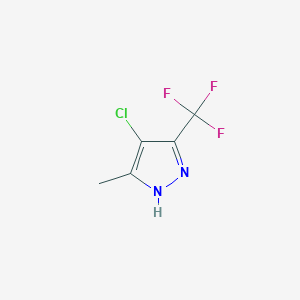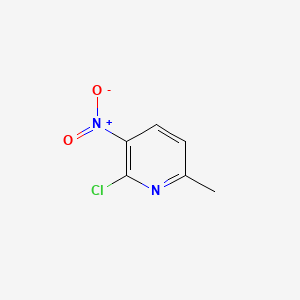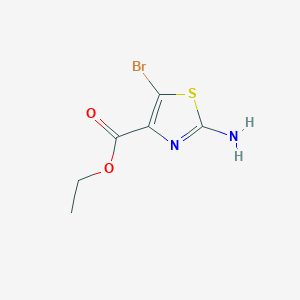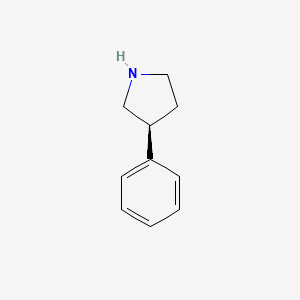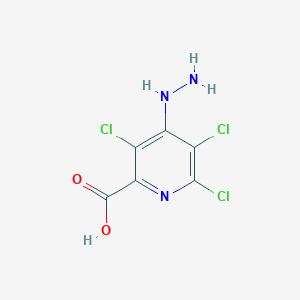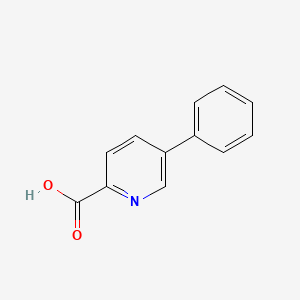
5-苯基吡啶-2-羧酸
概述
描述
5-Phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO2. It is a derivative of pyridine, where a phenyl group is attached to the 5-position and a carboxylic acid group is attached to the 2-position of the pyridine ring.
科学研究应用
5-Phenylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: It is being investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
作用机制
Target of Action
The primary target of 5-Phenylpicolinic acid is the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-Phenylpicolinic acid interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of the zinc finger proteins, which are involved in viral replication and packaging .
Biochemical Pathways
The action of 5-Phenylpicolinic acid affects the zinc transport pathway . This compound plays a key role in zinc transport, which is crucial for the functioning of zinc finger proteins . The disruption of zinc binding to these proteins leads to changes in their structure and function, affecting the downstream effects of the zinc transport pathway .
Result of Action
The molecular and cellular effects of 5-Phenylpicolinic acid’s action include the disruption of the structure and function of zinc finger proteins, leading to the inhibition of their roles in viral replication and packaging . This results in the compound’s anti-viral effects, as demonstrated in vitro and in vivo .
生化分析
Cellular Effects
It has been suggested that the compound may have antiviral properties . For example, picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . It exhibits antiviral activity against influenza A virus and SARS-CoV-2 in animal models
Molecular Mechanism
It is known that phenolic compounds, which include 5-Phenylpicolinic acid, have pharmacological actions that stem mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Dosage Effects in Animal Models
It is known that picolinic acid, a related compound, exhibits antiviral activity against influenza A virus and SARS-CoV-2 in animal models
Metabolic Pathways
It is known that aminolevulinic acid (ALA), a related compound, can be produced directly from glucose in Escherichia coli via both C4 and C5 pathways
Subcellular Localization
It is known that the subcellular localization of proteins is crucial for understanding cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-phenylpyridine-2-carboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反应分析
Types of Reactions
5-Phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
- 4-Phenylpyridine-2,5-dicarboxylic acid
- Biphenyl-4-carboxylic acid
- 2,2′-Bipyridine-5,5′-dicarboxylic acid
- Biphenyl-4,4′-dicarboxylic acid
- 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
- 6,6′-Dinicotinic acid
Uniqueness
5-Phenylpyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
5-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJXSKAKGXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376527 | |
| Record name | 5-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75754-04-0 | |
| Record name | 5-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
